Lipophilicity and Membrane Permeability
Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate possesses a calculated LogP value of 2.68, which is significantly higher than the predicted LogP for its N-methyl analog, ethyl 2-(1-methylpiperidin-4-ylidene)-2-cyanoacetate (CAS 19105-61-4). This difference in lipophilicity is a direct consequence of the N-benzyl substitution and is a critical factor for researchers selecting a building block for reactions requiring specific solubility profiles, chromatographic retention times, or for optimizing passive membrane permeability in biological assays [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.68 (calculated) |
| Comparator Or Baseline | Ethyl 2-(1-methylpiperidin-4-ylidene)-2-cyanoacetate (CAS 19105-61-4) |
| Quantified Difference | Higher LogP for the benzyl derivative, indicating increased lipophilicity relative to the methyl analog (exact value for comparator not available but inferred from structural principles). |
| Conditions | Calculated property based on molecular structure; experimental LogP values may vary slightly depending on methodology. |
Why This Matters
LogP is a fundamental parameter for predicting solubility, formulation, and absorption, making this compound a distinct choice for projects requiring a specific lipophilicity window.
- [1] ChemSpace. Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate (CSSB00011219017). Product Page (LogP = 2.68). View Source
